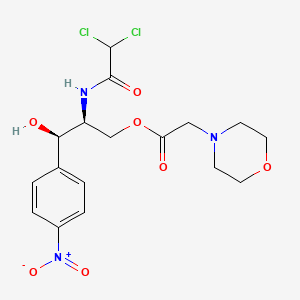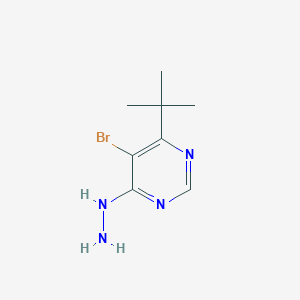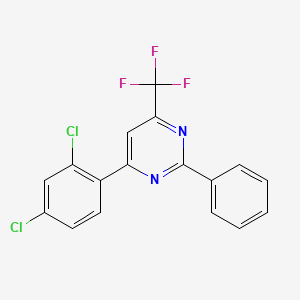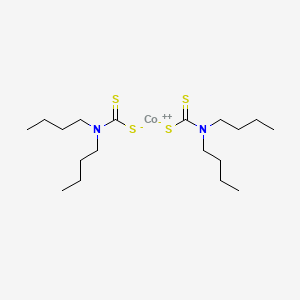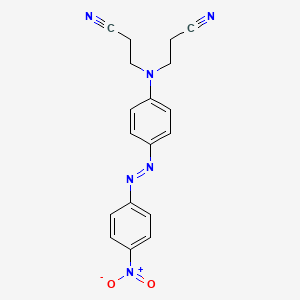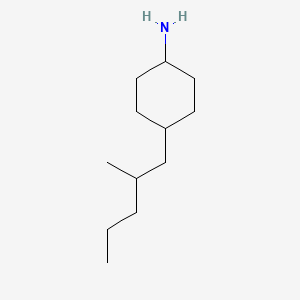
4-(2-Methylpentyl)cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpentyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N. It is a cyclohexane derivative where the amine group is attached to the first carbon of the cyclohexane ring, and a 2-methylpentyl group is attached to the fourth carbon. This compound is used in various research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpentyl)cyclohexan-1-amine typically involves the reductive amination of cyclohexanone with 2-methylpentylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually involve a solvent like methanol or ethanol and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for 4-(2-methylpentyl)cyclohexan-1-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use continuous flow reactors to increase efficiency and yield .
化学反应分析
Types of Reactions
4-(2-Methylpentyl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
4-(2-Methylpentyl)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-methylpentyl)cyclohexan-1-amine involves its interaction with biological molecules through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The molecular targets and pathways involved include amine oxidases and other enzymes involved in amine metabolism .
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
2-Methylpentylamine: An amine with a straight-chain structure.
4-Methylcyclohexan-1-amine: A cyclohexane derivative with a methyl group at the fourth position.
Uniqueness
4-(2-Methylpentyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and a branched alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
38793-03-2 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC 名称 |
4-(2-methylpentyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-4-10(2)9-11-5-7-12(13)8-6-11/h10-12H,3-9,13H2,1-2H3 |
InChI 键 |
HTQOFUAMZXTULA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1CCC(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


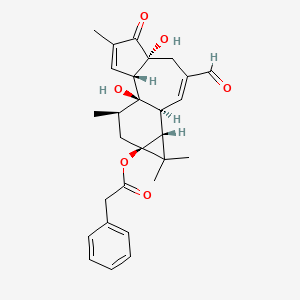
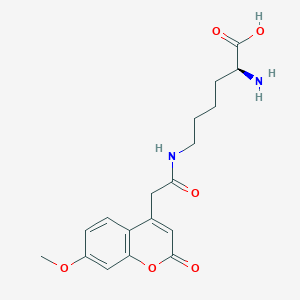
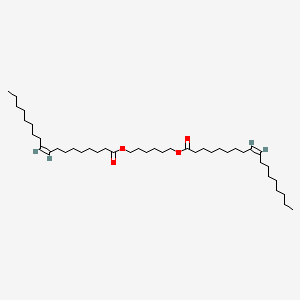
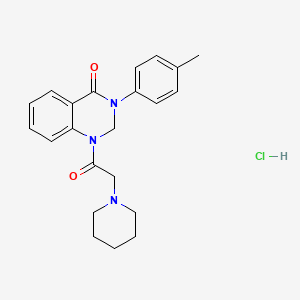

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
